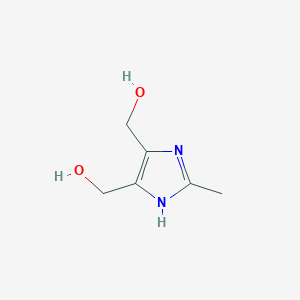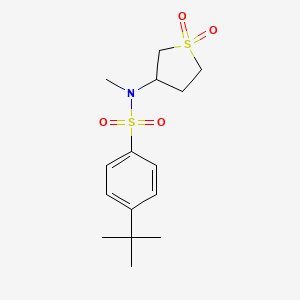![molecular formula C15H12ClN3O3 B2936273 3-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanoic acid CAS No. 1255784-38-3](/img/structure/B2936273.png)
3-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanoic acid is a chemical compound that has been widely used in scientific research. It is a pyrazolo[1,5-a]pyrazine derivative that has been synthesized and studied for its potential biological activities. This compound has been found to have several interesting properties, including its ability to inhibit certain enzymes and modulate cellular signaling pathways.
Mecanismo De Acción
The mechanism of action of 3-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanoic acid involves the inhibition of certain enzymes and the modulation of cellular signaling pathways. This compound has been found to inhibit GSK-3β, which is involved in the regulation of several cellular processes, including glycogen metabolism, cell proliferation, and apoptosis. It has also been found to modulate the activity of the adenosine A2A receptor, which is involved in the regulation of neurotransmitter release. Additionally, 3-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanoic acid has been found to inhibit the activity of certain kinases, such as cyclin-dependent kinase 5 (CDK5), which is involved in the regulation of neuronal function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanoic acid have been extensively studied. This compound has been found to have inhibitory effects on several enzymes, including GSK-3β and CDK5. It has also been found to modulate the activity of the adenosine A2A receptor. Additionally, 3-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanoic acid has been found to have anti-inflammatory and anticancer properties. These effects are thought to be mediated through the inhibition of certain signaling pathways and the modulation of cellular processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanoic acid in lab experiments is its ability to inhibit specific enzymes and modulate cellular signaling pathways. This allows researchers to investigate the role of these enzymes and pathways in various biological processes. Additionally, this compound has been found to have potential anti-inflammatory and anticancer properties, which may be of interest to researchers studying these areas.
One limitation of using 3-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanoic acid in lab experiments is its potential toxicity. This compound has been found to have cytotoxic effects at high concentrations, which may limit its use in certain experiments. Additionally, the specific mechanisms of action of this compound are not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on 3-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanoic acid. One area of interest is the development of more selective inhibitors of specific enzymes and signaling pathways. This may allow researchers to investigate the role of these targets in greater detail. Additionally, further studies are needed to fully understand the mechanisms of action of this compound and its potential therapeutic applications. Finally, more research is needed to investigate the potential toxic effects of this compound and to develop strategies to minimize these effects in lab experiments.
Métodos De Síntesis
The synthesis of 3-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanoic acid involves the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate in the presence of a catalyst. The resulting product is then further reacted with ethyl chloroformate to yield the final product. This synthesis method has been reported in several scientific research articles and has been found to be efficient and reproducible.
Aplicaciones Científicas De Investigación
3-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanoic acid has been extensively studied for its potential biological activities. It has been found to have inhibitory effects on several enzymes, including glycogen synthase kinase-3β (GSK-3β), which is involved in the regulation of cellular signaling pathways. This compound has also been found to modulate the activity of certain receptors, such as the adenosine A2A receptor, which is involved in the regulation of neurotransmitter release. Additionally, 3-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanoic acid has been studied for its potential anti-inflammatory and anticancer properties.
Propiedades
IUPAC Name |
3-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O3/c16-11-3-1-10(2-4-11)12-9-13-15(22)18(6-5-14(20)21)7-8-19(13)17-12/h1-4,7-9H,5-6H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYEWOTPVDVRTFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN3C=CN(C(=O)C3=C2)CCC(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-(6-(ethylthio)-4-(isobutylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2936193.png)



![8-(4-Ethoxyphenyl)-3-(3-hydroxypropyl)-1-methyl-7-phenyl-1,3,5-trihydro-4-imid azolino[1,2-h]purine-2,4-dione](/img/structure/B2936201.png)

![N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide](/img/structure/B2936205.png)

![Methyl 4-[[1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carbonyl]amino]benzoate](/img/structure/B2936207.png)
![[3-Chloro-5-(difluoromethoxy)phenyl]boronic acid](/img/structure/B2936209.png)
![2-(2-Oxopyrrolidin-1-yl)-N-[4-phenyl-3-(prop-2-enoylamino)butyl]butanamide](/img/structure/B2936210.png)
![2-[9-(3,5-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2936213.png)